molecular formula C15H14ClNO4S B10895667 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10895667
M. Wt: 339.8 g/mol
InChI Key: WGEPJEMVSQMNEA-UHFFFAOYSA-N
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Description

2-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, a furan ring, and a thiazolane ring

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H14ClNO4S/c16-9-1-3-10(4-2-9)20-7-11-5-6-13(21-11)14-17-12(8-22-14)15(18)19/h1-6,12,14,17H,7-8H2,(H,18,19)

InChI Key

WGEPJEMVSQMNEA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with chloromethyl methyl ether in the presence of a base to form 4-chlorophenoxymethyl chloride.

    Furan Ring Formation: The chlorophenoxymethyl chloride is then reacted with furfural in the presence of a base to form the furan ring.

    Thiazolane Ring Formation: The furan intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to form the thiazolane ring.

    Carboxylation: Finally, the thiazolane intermediate is carboxylated using carbon dioxide under high pressure and temperature to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolane ring can be reduced to form thiazolidines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Thiazolidines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Agriculture: It can be used as a herbicide or pesticide due to its ability to disrupt specific biological pathways in plants and insects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or microbial growth. In agricultural applications, it may interfere with plant hormone pathways or insect nervous systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

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